2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE
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Overview
Description
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide is a complex organic compound that features a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, a dimethylhydrazine group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE typically involves multiple steps, starting from 3,4-dimethoxybenzoic acid. One common method includes the following steps:
Formation of 3,4-dimethoxybenzoyl chloride: This is achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide.
Reaction with N,N-dimethylhydrazine: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with N,N-dimethylhydrazine to form the hydrazine derivative.
Sulfonamide formation: Finally, the hydrazine derivative is reacted with a sulfonyl chloride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYBENZOYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: A precursor in the synthesis of the target compound.
3,4-Dimethoxyphenethylamine: Shares the dimethoxybenzene core structure but differs in functional groups.
3,4-Dimethoxybenzyl chloride: Another related compound used in organic synthesis.
Uniqueness
2-(3,4-Dimethoxybenzoyl)-N,N-dimethylhydrazinesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H17N3O5S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
N//'-(dimethylsulfamoyl)-3,4-dimethoxybenzohydrazide |
InChI |
InChI=1S/C11H17N3O5S/c1-14(2)20(16,17)13-12-11(15)8-5-6-9(18-3)10(7-8)19-4/h5-7,13H,1-4H3,(H,12,15) |
InChI Key |
SDUQMWRRQZUKMT-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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